molecular formula C15H19NO2 B1400508 benzyl 4-Vinylpiperidine-1-carboxylate CAS No. 138163-09-4

benzyl 4-Vinylpiperidine-1-carboxylate

Cat. No.: B1400508
CAS No.: 138163-09-4
M. Wt: 245.32 g/mol
InChI Key: BKXGBWISORPRSG-UHFFFAOYSA-N
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Description

benzyl 4-Vinylpiperidine-1-carboxylate is an organic compound with the molecular formula C15H19NO2 and a molecular weight of 245.32 g/mol. This compound is characterized by a piperidine ring substituted with a benzyl group and an ethenyl group at the nitrogen and carbon positions, respectively. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 4-Vinylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and ethenyl reagents under controlled conditions. One common method is the esterification of 4-ethenylpiperidine-1-carboxylic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: benzyl 4-Vinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of benzyl 4-epoxypiperidine-1-carboxylate or benzyl 4-formylpiperidine-1-carboxylate.

    Reduction: Formation of benzyl 4-ethylpiperidine-1-carboxylate.

    Substitution: Formation of benzyl 4-substituted piperidine-1-carboxylates.

Scientific Research Applications

benzyl 4-Vinylpiperidine-1-carboxylate is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: In the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl 4-Vinylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

    Ethyl 1-benzylpiperidine-4-carboxylate: Similar structure but with an ethyl group instead of an ethenyl group.

    Benzyl 4-phenylpiperidine-1-carboxylate: Contains a phenyl group instead of an ethenyl group.

Uniqueness: benzyl 4-Vinylpiperidine-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

benzyl 4-ethenylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-13-8-10-16(11-9-13)15(17)18-12-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXGBWISORPRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735589
Record name Benzyl 4-ethenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138163-09-4
Record name Phenylmethyl 4-ethenyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138163-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-ethenylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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